1-(4-hexoxyphenyl)ethanamine

Description

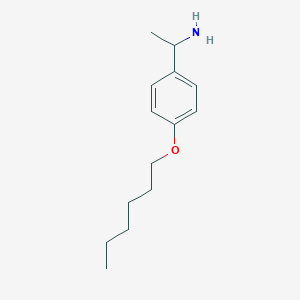

1-(4-Hexoxyphenyl)ethanamine is a substituted phenethylamine derivative featuring a hexoxy (O-hexyl) group at the para position of the benzene ring and an ethanamine (-CH2CH2NH2) side chain. This compound is of interest in medicinal chemistry for its structural similarity to psychoactive phenethylamines (e.g., 2C series) and as a precursor in pharmaceutical synthesis.

Properties

CAS No. |

107916-76-7 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

1-(4-hexoxyphenyl)ethanamine |

InChI |

InChI=1S/C14H23NO/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10,12H,3-6,11,15H2,1-2H3 |

InChI Key |

RLRTXNKPHNALGI-UHFFFAOYSA-N |

SMILES |

CCCCCCOC1=CC=C(C=C1)C(C)N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(C)N |

Synonyms |

1-(4-hexoxyphenyl)ethanamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Hexyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with hexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of p-(Hexyloxy)-alpha-methylbenzylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: p-(Hexyloxy)-alpha-methylbenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzene ring in p-(Hexyloxy)-alpha-methylbenzylamine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

Chemistry: p-(Hexyloxy)-alpha-methylbenzylamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, p-(Hexyloxy)-alpha-methylbenzylamine is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, p-(Hexyloxy)-alpha-methylbenzylamine is used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of p-(Hexyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(4-hexoxyphenyl)ethanamine with key analogs, highlighting substituent variations and their implications:

*Estimated using ChemDraw software based on alkyl chain length.

Physicochemical Properties

The hexoxy group increases molecular weight and logP (octanol-water partition coefficient) compared to analogs:

- Lipophilicity : Hexoxy (logP ~3.8) > Methoxy (logP ~1.5) > Hydroxy (logP ~0.5). This trend enhances blood-brain barrier penetration but may reduce aqueous solubility.

- Solubility: Methoxy derivatives (e.g., 1-(4-methoxyphenyl)ethanamine) are more soluble in polar solvents like ethanol or water, whereas hexoxy derivatives likely require organic solvents (e.g., DMSO) .

- Basicity : Electron-donating alkoxy groups (e.g., -OCH3) increase amine basicity (pKa ~9.5) compared to electron-withdrawing substituents like -Cl (pKa ~8.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.